[5-[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]-1,3,4-oxadiazol-2-yl]methyl 2-methylcyclopropane-1-carboxylate
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Overview
Description
[5-[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]-1,3,4-oxadiazol-2-yl]methyl 2-methylcyclopropane-1-carboxylate is a complex organic compound that features a cyclopropane ring, a quinoline moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]-1,3,4-oxadiazol-2-yl]methyl 2-methylcyclopropane-1-carboxylate typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Quinoline Synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Oxadiazole Formation: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids.
Esterification: The final step involves esterification to link the cyclopropane, quinoline, and oxadiazole units.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the quinoline and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include quinoline N-oxides and demethylated phenyl derivatives.
Reduction: Tetrahydroquinoline derivatives are common products.
Substitution: Substituted quinoline and oxadiazole derivatives are typically formed.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Medicine
Antimicrobial Agents: Derivatives of this compound may exhibit antimicrobial activity, making them candidates for new antibiotics.
Cancer Therapy: The compound’s structure allows for modifications that could lead to anticancer agents.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [5-[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]-1,3,4-oxadiazol-2-yl]methyl 2-methylcyclopropane-1-carboxylate involves interactions with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the oxadiazole ring can form hydrogen bonds with active sites of enzymes. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-
Uniqueness
[5-[2-(3,4-Dimethoxyphenyl)quinolin-4-yl]-1,3,4-oxadiazol-2-yl]methyl 2-methylcyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring, quinoline moiety, and oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H23N3O5 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[5-[2-(3,4-dimethoxyphenyl)quinolin-4-yl]-1,3,4-oxadiazol-2-yl]methyl 2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H23N3O5/c1-14-10-17(14)25(29)32-13-23-27-28-24(33-23)18-12-20(26-19-7-5-4-6-16(18)19)15-8-9-21(30-2)22(11-15)31-3/h4-9,11-12,14,17H,10,13H2,1-3H3 |
InChI Key |
DMGFPNFNXGWPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)OCC2=NN=C(O2)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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